amine CAS No. 1184195-76-3](/img/structure/B1454388.png)

[(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine

Descripción general

Descripción

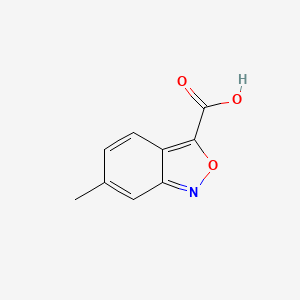

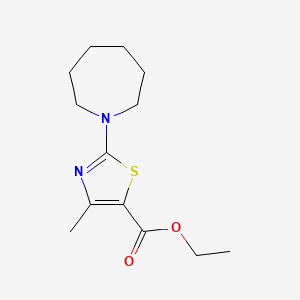

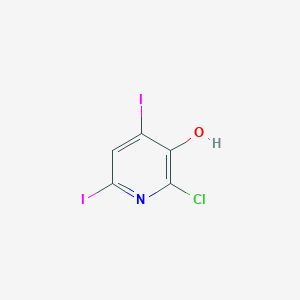

The compound (4-Chlorophenyl)(pyridin-2-yl)methylamine belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular weight of this compound is 219.66 g/mol .

Synthesis Analysis

The synthesis of pyridine compounds, such as(4-Chlorophenyl)(pyridin-2-yl)methylamine, has been a subject of interest in many research studies . Pyrazoles, which are five-membered heterocycles, are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . Molecular Structure Analysis

The molecular structure of(4-Chlorophenyl)(pyridin-2-yl)methylamine is characterized by the presence of a pyridine nucleus, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The presence of the pyridine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Chemical Reactions Analysis

Pyrazole and its derivatives, including(4-Chlorophenyl)(pyridin-2-yl)methylamine, are known to possess almost all types of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Aplicaciones Científicas De Investigación

Chemoselective Alkene Hydrocarboxylation Initiators

A study by Dyer, Fawcett, and Hanton (2005) discusses the use of a ligand closely related to “(4-Chlorophenyl)(pyridin-2-yl)methylamine” in chemoselective alkene hydrocarboxylation. This process is significant in the synthesis of organic compounds, particularly for industrial applications (Dyer, Fawcett, & Hanton, 2005).

Crystal Structure Analysis

Adeleke and Omondi (2022) analyzed the crystal structure of a secondary amine similar to “(4-Chlorophenyl)(pyridin-2-yl)methylamine.” Understanding crystal structures is crucial in the development of new materials and in the pharmaceutical industry (Adeleke & Omondi, 2022).

Synthesis of Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) synthesized compounds incorporating elements similar to “(4-Chlorophenyl)(pyridin-2-yl)methylamine” with potential anticancer and antimicrobial applications. This research highlights the compound's relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).

Fluorescent Zn(II) Sensors

Nolan et al. (2006) developed fluorescent sensors using a derivative of “(4-Chlorophenyl)(pyridin-2-yl)methylamine,” demonstrating its application in biological imaging and metal ion detection (Nolan et al., 2006).

Aryl-Cl Activation and Hydrosilane Polymerization Catalysts

Deeken et al. (2006) utilized a derivative of “(4-Chlorophenyl)(pyridin-2-yl)methylamine” in catalyzing aryl-chloride activation and hydrosilane polymerization, showing its potential in material synthesis and industrial catalysis (Deeken et al., 2006).

Monoamine Oxidase-B Inactivators

Ding and Silverman (1993) investigated compounds related to “(4-Chlorophenyl)(pyridin-2-yl)methylamine” as reversible and irreversible inactivators of monoamine oxidase B (MAO-B), which is significant for neurological and psychiatric research (Ding & Silverman, 1993).

These studies illustrate the diverse applications of “(4-Chlorophenyl)(pyridin-2-yl)methylamine” in fields like material science, pharmaceuticals, and catalysis. The compound's structural versatility enables its use in various scientific research contexts.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-methyl-1-pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECMPHXFFZJORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454308.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454316.png)

![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)

![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)

![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)